Product packaging for 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene(Cat. No.:)

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene

Cat. No.: B13080886
M. Wt: 249.53 g/mol
InChI Key: PVECFVZGBLLWTH-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides are a class of organic compounds in which a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.inchemistrylearner.com These compounds are of paramount importance in organic synthesis, serving as versatile intermediates for the formation of a wide array of more complex molecules. numberanalytics.com Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of transformations, most notably cross-coupling reactions. chemistrylearner.com

The stability of the aromatic ring makes aryl halides generally less reactive towards nucleophilic substitution than their aliphatic counterparts. fiveable.me However, this stability allows for selective activation and functionalization through transition metal-catalyzed reactions. fiveable.me Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis that frequently employ aryl halides as starting materials. chemistrylearner.comfiveable.me These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Beyond cross-coupling, aryl halides are precursors to organometallic reagents like Grignard and organolithium compounds, which are powerful nucleophiles in their own right. They are also used in the synthesis of phenols, anilines, and other substituted aromatic compounds through nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The broad applicability of aryl halides makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. iitk.ac.innumberanalytics.com

Importance of Bromo- and Chloro-Substituted Benzene (B151609) Derivatives

The presence of bromine and chlorine substituents on a benzene ring significantly influences the molecule's physical, chemical, and biological properties. Both halogens are electronegative, exerting an electron-withdrawing inductive effect, yet they also possess lone pairs of electrons that can participate in resonance, acting as weak ortho-, para-directors in electrophilic aromatic substitution reactions. The interplay of these electronic effects, along with the steric bulk of the halogens, modulates the reactivity of the aromatic ring.

In the context of medicinal chemistry, the incorporation of chlorine and bromine atoms into drug candidates is a common strategy to enhance their therapeutic properties. nih.govchemrxiv.org Halogenation can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life. numberanalytics.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of halogens, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com The introduction of a chloro substituent, in particular, is a widely used tactic in drug design. chemrxiv.org

Bromo- and chloro-substituted benzenes also serve as key intermediates in the synthesis of more complex molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited for selective sequential reactions. For instance, the C-Br bond is generally more reactive than the C-Cl bond in many cross-coupling reactions, allowing for stepwise functionalization of a dihalogenated benzene ring. This differential reactivity is a powerful tool for the construction of intricate molecular architectures.

Relevance of Ethers in Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.com This functional group is relatively unreactive, making ethers excellent solvents for a wide range of organic reactions. britannica.com Their ability to dissolve both polar and non-polar substances, coupled with their low boiling points, facilitates their use and subsequent removal from reaction mixtures. labinsights.nlsolubilityofthings.com Diethyl ether, for example, has a long history of use as a solvent and was one of the first surgical anesthetics. numberanalytics.com

The oxygen atom in an ether has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. britannica.com This property contributes to the ability of ethers to dissolve a variety of compounds, including some inorganic salts. britannica.com The ether linkage is also a common structural motif in a vast number of natural products and biologically active molecules.

In medicinal chemistry, the ether functional group is frequently incorporated into drug molecules to modify their physicochemical properties. numberanalytics.com The introduction of an ether can impact a drug's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. numberanalytics.comnumberanalytics.com For instance, the presence of an ether can enhance a drug's ability to cross biological membranes. numberanalytics.com Many successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the antihistamine diphenhydramine, contain an ether group. numberanalytics.com

Overview of Current Research Landscape Pertaining to Complex Halogenated Ethers

Complex halogenated ethers, which contain both halogen atoms and an ether functional group, are a growing area of interest in various fields of chemical research. This class of compounds includes important anesthetics, such as sevoflurane (B116992) and isoflurane, which are halogenated ethers that have largely replaced more flammable anesthetics like diethyl ether. nih.gov Research into the mechanisms of action of these anesthetic ethers is ongoing, with some studies exploring potential quantum interactions. nih.govresearchgate.net

The synthesis of novel complex halogenated ethers is also an active area of research, driven by the quest for new pharmaceuticals, agrochemicals, and functional materials. The combination of halogen atoms and an ether linkage in a single molecule offers a rich platform for chemical modification and the introduction of diverse functionalities. For example, the halogen atoms can serve as handles for cross-coupling reactions, while the ether group can influence the molecule's conformation and solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrClO B13080886 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene

InChI

InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3

InChI Key

PVECFVZGBLLWTH-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Pathways Involving 1 2 Bromo 1 Methoxyethyl 3 Chlorobenzene

Mechanistic Investigations of Substitution Reactions

Substitution reactions are a cornerstone of the chemical behavior of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene, occurring at both the sp³-hybridized carbon of the ethyl side chain and the sp²-hybridized carbons of the chlorobenzene (B131634) ring.

Nucleophilic Substitution at the Brominated Carbon Center (SN1, SN2 pathways)

The bromo-substituted carbon in the side chain is the primary site for nucleophilic substitution. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is determined by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

For this compound, the bromine atom is attached to a primary carbon. This structural feature is the most significant factor in determining the dominant mechanistic pathway. youtube.com

SN2 Pathway : This mechanism is heavily favored for this compound. The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This process is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com Since the bromine is on a primary carbon, there is minimal steric bulk, making it highly accessible to incoming nucleophiles. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Pathway : An SN1 pathway is highly unlikely for this substrate. This mechanism involves a two-step process, with the first and rate-determining step being the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com The subsequent step is a rapid attack by the nucleophile on this carbocation. masterorganicchemistry.com The SN1 mechanism is favored for tertiary and secondary substrates because they can form relatively stable carbocations. khanacademy.org The primary carbocation that would result from the loss of bromide from this compound is extremely unstable and thus, its formation is energetically prohibitive. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
FactorSN1 PathwaySN2 PathwayImplication for the Substrate
Substrate StructureFavored by 3° > 2°Favored by Methyl > 1° > 2°The substrate has a 1° brominated carbon, strongly favoring the SN2 pathway. youtube.com
Carbocation IntermediateRequires a stable carbocationNo intermediate formedFormation of a high-energy 1° carbocation makes the SN1 pathway unfavorable. youtube.com
Reaction RateRate = k[Substrate]Rate = k[Substrate][Nucleophile]Reaction kinetics will be second-order, characteristic of an SN2 reaction. youtube.com
SolventFavored by polar protic solventsFavored by polar aprotic solventsThe choice of solvent can be used to optimize the favored SN2 reaction. khanacademy.org

Electrophilic Aromatic Substitution on the Chlorobenzene Ring

The chlorobenzene ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

The regiochemical outcome of EAS reactions is controlled by the directing effects of the substituents already present on the ring: the chloro group and the 1-(2-bromo-1-methoxyethyl) group.

Chloro Group : Halogens are an interesting case in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, they are ortho-, para-directors because their lone pairs can be donated through resonance to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. uci.edu

1-(2-Bromo-1-methoxyethyl) Group : This is an alkyl-type substituent. Alkyl groups are generally activating and ortho-, para-directing due to a positive inductive effect and hyperconjugation. The presence of electronegative bromine and methoxy (B1213986) groups on the side chain introduces an electron-withdrawing inductive effect, which may reduce the activating nature of the group but its ortho-, para-directing influence is expected to remain.

The combination of these two ortho-, para-directing groups will direct incoming electrophiles to the positions that are ortho and para to them, specifically C2, C4, and C6. Steric hindrance from the bulky side-chain may reduce the likelihood of substitution at the C2 position.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
Substituent (at C1 and C3)Inductive EffectResonance EffectOverall EffectDirecting Position(s)
-Cl (at C3)Withdrawing (-)Donating (+)DeactivatingOrtho, Para (C2, C4, C6)
-CH(OCH₃)CH₂Br (at C1)Withdrawing (-)N/A (Hyperconjugation)Weakly Activating/DeactivatingOrtho, Para (C2, C6, C4)

Radical Reaction Pathways and Intermediates

Under conditions of high temperature or UV radiation, the covalent bonds in this compound can undergo homolytic cleavage, leading to the formation of highly reactive radical intermediates. libretexts.org

Formation and Reactivity of Bromine Radicals

The carbon-bromine bond is weaker than the carbon-hydrogen or carbon-carbon bonds in the molecule, making it the most likely site for initial homolytic cleavage. This initiation step generates a bromine radical (Br•) and a carbon-centered radical. libretexts.org

Initiation: this compound + energy (hν or Δ) → 3-Cl-C₆H₄-CH(OCH₃)CH₂• + Br•

Once formed, the bromine radical is a highly reactive species. nih.gov It can participate in a variety of subsequent reactions, most commonly abstracting a hydrogen atom from another molecule to form hydrogen bromide (HBr) and a new radical, thereby propagating a chain reaction. libretexts.org The reactivity of bromine radicals is selective, preferentially abstracting weaker C-H bonds (e.g., tertiary > secondary > primary). uci.edu

Radical-Chain Mechanisms in Cross-Coupling Reactions

The radicals generated from this compound can participate in radical-chain cross-coupling reactions. These reactions typically proceed through three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

A hypothetical radical cross-coupling reaction with a generic radical species R• would follow this general mechanism:

Table 3: Steps in a Hypothetical Radical-Chain Cross-Coupling Reaction
PhaseDescriptionExample Reaction Step
Initiation Formation of initial radical species from the substrate, often induced by light or heat. libretexts.orgSubstrate-Br → Substrate• + Br•
Propagation A multi-step cycle where a radical reacts to form a product and generates a new radical that continues the chain. libretexts.orgSubstrate• + R-X → Substrate-R + X• X• + Substrate-Br → X-Br + Substrate•
Termination Two radical species combine to form a stable, non-radical product, ending the chain. libretexts.orgSubstrate• + Br• → Substrate-Br 2 Substrate• → Substrate-Substrate 2 Br• → Br₂

Application in Synthetic Chemistry As a Key Intermediate

Derivatization Strategies for the Preparation of Advanced Organic Scaffolds

The presence of multiple halogen atoms and a methoxyethyl group on the benzene (B151609) ring of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene offers a rich platform for a variety of derivatization strategies. These transformations are key to constructing more complex and functionally diverse molecules.

Functional Group Interconversions of Halogen Moieties

The bromo and chloro substituents on the aromatic ring, as well as the bromo group on the ethyl side chain, are amenable to a range of functional group interconversions. The differential reactivity of these halogens can be exploited for selective transformations.

Typically, the aryl bromide is more reactive than the aryl chloride in many cross-coupling reactions. The alkyl bromide, being on a secondary carbon, is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.

Table 1: Potential Functional Group Interconversions of Halogen Moieties

Starting Functional GroupReagents and ConditionsProduct Functional GroupPotential Applications
Aryl BromideOrganoboron reagents, Pd catalyst (e.g., Suzuki coupling)Aryl-ArylBiaryl synthesis
Aryl BromideAlkenes, Pd catalyst (e.g., Heck coupling)Aryl-AlkeneStilbene and cinnamate (B1238496) analogues
Aryl BromideTerminal alkynes, Pd/Cu catalyst (e.g., Sonogashira coupling)Aryl-AlkynePhenylacetylene derivatives
Aryl ChlorideStronger nucleophiles or harsher reaction conditionsVariesFunctionalization of the chloro position
Alkyl BromideNucleophiles (e.g., NaN3, KCN, R-OH)Alkyl-N3, Alkyl-CN, Alkyl-ORIntroduction of nitrogen and oxygen functionalities
Alkyl BromideStrong, non-nucleophilic baseAlkeneFormation of a styrenyl system

This table presents hypothetical transformations based on established reactivity patterns.

Transformations of the Methoxyethyl Group

The methoxyethyl group offers additional avenues for molecular modification. The ether linkage is generally stable but can be cleaved under specific, often harsh, conditions using reagents like strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3). Cleavage of the methyl ether would yield a secondary alcohol, which can be further oxidized to a ketone or used in other transformations.

Elimination reactions involving the alkyl bromide can lead to the formation of a vinyl ether, a valuable synthetic intermediate. Furthermore, the ethereal oxygen can influence the regioselectivity of reactions on the aromatic ring through its electronic effects.

Role in Carbon-Carbon Bond Forming Reactions

The halogenated nature of this compound makes it an excellent candidate for a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex carbon skeletons.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The aryl bromide of this compound is expected to be the primary site of reactivity in these transformations under standard conditions.

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would likely result in the selective formation of a biaryl compound at the 3-position of the benzene ring.

Heck Reaction: Coupling with an alkene, catalyzed by a palladium complex, would introduce a vinyl group at the site of the bromine atom, leading to substituted styrene (B11656) derivatives.

Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by palladium and copper, would yield an aryl alkyne, a versatile functional group for further elaboration.

Selective activation of the aryl chloride would require more specialized catalytic systems or harsher reaction conditions, allowing for sequential functionalization of the aromatic ring.

Alkylation and Arylation Reactions

The alkyl bromide moiety is a prime site for alkylation and arylation reactions via nucleophilic substitution. A variety of carbanionic nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, can displace the bromide to form new carbon-carbon bonds.

Furthermore, under Friedel-Crafts conditions, the aromatic ring itself could undergo alkylation or acylation, though the presence of deactivating halogen substituents would likely necessitate strong Lewis acid catalysts and might lead to mixtures of regioisomers.

Precursor for Heterocyclic Compound Synthesis

The multifunctional nature of this compound makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. researchgate.netmsu.edu Strategic manipulation of its functional groups can lead to intramolecular cyclization reactions, forming new ring systems.

For instance, conversion of the alkyl bromide to a nucleophilic group (e.g., an amine or a thiol) could be followed by an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to form a fused heterocyclic system. Alternatively, derivatization of both the alkyl bromide and one of the aryl halides could set the stage for a ring-closing reaction to form larger heterocyclic structures. The synthesis of heterocycles often relies on the strategic installation of functional groups that can react with each other to form the desired ring system. ethernet.edu.et

Table 2: Potential Heterocyclic Systems from this compound

Initial TransformationSubsequent ReactionResulting Heterocycle Class
Alkyl bromide -> Alkyl azide (B81097) -> Alkyl amineIntramolecular nucleophilic substitutionDihydroindoles or related N-heterocycles
Aryl bromide -> Aryl amine (via Buchwald-Hartwig)Intramolecular cyclization with the alkyl bromideBenzoxazine or Benzothiazine analogues
Both aryl halides undergo cross-coupling to introduce reactive groupsRing-closing metathesis or other cyclizationMacrocyclic ethers or lactones

This table outlines plausible, though not experimentally verified, synthetic pathways to heterocyclic structures.

Stereoselective Transformations for Enantioenriched Products

Extensive literature searches did not yield specific examples of the application of this compound in stereoselective transformations to produce enantioenriched products. While the structure of this compound, containing a chiral center at the carbon bearing the methoxy (B1213986) group, suggests its potential as a precursor in asymmetric synthesis, no dedicated studies detailing such applications were identified in the public domain.

The field of asymmetric synthesis often utilizes chiral building blocks or employs chiral catalysts to induce stereoselectivity in chemical reactions. A molecule like this compound, if available in an enantioenriched form, could theoretically be used in nucleophilic substitution reactions where the stereocenter is retained, inverted, or influences the formation of a new stereocenter. However, without specific research data, any discussion of potential reaction pathways, catalysts, or the resulting enantiomeric excess would be purely speculative and fall outside the scope of this scientifically-grounded article.

Future research may explore the use of this compound in stereoselective synthesis. Potential areas of investigation could include:

Kinetic Resolution: The racemic mixture of this compound could potentially be resolved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted and thus enantioenriched.

Diastereoselective Reactions: If the compound were to react with a chiral reagent, the two enantiomers would form diastereomeric products, which could potentially be separated.

Asymmetric Catalysis: The use of chiral metal complexes or organocatalysts could enable stereoselective transformations at or adjacent to the existing chiral center.

As of the current body of scientific literature, there are no specific, documented examples of these or other stereoselective transformations being applied to this compound to generate enantioenriched products. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Computational and Theoretical Chemistry Studies of 1 2 Bromo 1 Methoxyethyl 3 Chlorobenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule, starting with its three-dimensional structure and the distribution of its electrons.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement is known as the equilibrium geometry. For a flexible molecule like 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene, which has several rotatable single bonds, this process is extended to a conformational analysis to identify the most stable conformers.

This analysis would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. A common choice would be the B3LYP functional combined with a basis set such as 6-311++G(d,p), which provides a reliable description of molecular structures for organic compounds containing halogens. researchgate.net The analysis would involve systematically rotating the dihedral angles of the ethylmethoxy sidechain—specifically the C(aryl)-C(alkyl), C(alkyl)-C(alkyl), and C(alkyl)-O bonds—to map the potential energy surface and locate the various energy minima. The conformer with the lowest energy is the most stable and would be used for subsequent property calculations.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Note: The following data is hypothetical and serves as an example of typical results from a DFT/B3LYP calculation.)

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(aryl)-Cl1.745
Bond Length (Å)C(alkyl)-Br1.970
Bond Length (Å)C(alkyl)-O1.410
Bond Length (Å)O-C(methyl)1.425
Bond Angle (°)C(aryl)-C(aryl)-Cl119.5
Bond Angle (°)C(aryl)-C(alkyl)-O109.8
Bond Angle (°)Br-C(alkyl)-C(alkyl)110.5
Dihedral Angle (°)Cl-C(aryl)-C(aryl)-C(alkyl)180.0
Dihedral Angle (°)C(aryl)-C(alkyl)-C(alkyl)-Br-65.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. The energy of the LUMO is related to the electron affinity and electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorobenzene (B131634) ring, with some contribution from the non-bonding orbitals of the methoxy (B1213986) oxygen. The LUMO is likely to be an anti-bonding π* orbital of the aromatic ring, potentially with contributions from the σ* anti-bonding orbital of the C-Br bond, which is often a site for nucleophilic attack.

Table 2: Illustrative FMO Properties of this compound (Note: The following data is hypothetical, based on typical values for similar aromatic compounds.)

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id

For this compound, an MEP map would reveal several key features:

Negative Potential: Electron-rich areas would be concentrated around the electronegative chlorine, bromine, and oxygen atoms due to their lone pairs of electrons. The π-system of the benzene (B151609) ring would also exhibit a region of negative potential above and below the plane of the ring. researchgate.net

Positive Potential: The hydrogen atoms of the molecule would show regions of positive potential. Notably, halogen atoms like bromine and chlorine can exhibit a region of positive potential along the C-X bond axis, known as a "sigma-hole." researchgate.net This positive cap is a key feature in explaining the ability of halogens to form halogen bonds and can be a site for nucleophilic interaction.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various types of molecular spectra, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The predicted chemical shifts for this compound would reflect its complex structure. The aromatic protons would appear in the typical downfield region (around 7.0-7.5 ppm), with their exact shifts influenced by the meta-directing chlorine atom. The protons on the ethyl side chain are diastereotopic due to the chiral center at C1 of the ethyl group, and they would be expected to show complex splitting patterns. The methoxy group would likely appear as a singlet further upfield. Similarly, the ¹³C spectrum would show distinct signals for each unique carbon atom.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is hypothetical and represents typical chemical shift ranges for the described structural motifs.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-H7.1 - 7.4125 - 135
Aromatic C-Cl-~136
CH(OMe)~4.8~85
CH₂(Br)~3.6 - 3.8~38
OCH₃~3.4~58

Vibrational frequency analysis, calculated using methods like DFT, predicts the frequencies of the fundamental modes of molecular vibration. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as bond stretching, angle bending, or torsional movements.

A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. To improve agreement with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the calculation. researchgate.net The analysis helps in the assignment of experimental IR and Raman bands to specific functional groups.

Table 4: Illustrative Calculated Vibrational Frequencies for this compound (Note: The following data is hypothetical and lists characteristic frequencies for the functional groups present.)

Frequency (cm⁻¹)Vibrational Mode Assignment
3100 - 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch
1600 - 1450Aromatic C=C Stretch
1250 - 1000C-O Stretch
800 - 600C-Cl Stretch
650 - 500C-Br Stretch

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. For a molecule like this compound, such studies would be invaluable in understanding its reactivity, potential synthetic pathways, and degradation mechanisms.

Theoretical studies in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of reactions involving this compound. This process allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energy barriers for various possible reaction pathways.

Hypothetical Data Table: Calculated Energy Barriers for a Postulated Reaction

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Pathway A: Nucleophilic Substitution at the Brominated Carbon [Hypothetical Description][No Data Available]
Pathway B: Elimination of HBr [Hypothetical Description][No Data Available]

This table is illustrative of the type of data that would be generated from such a study; however, no specific values for this compound have been found in the literature.

Many reactions involving a molecule with multiple reactive sites, such as this compound, can potentially yield different structural isomers (regioisomers) or stereoisomers. Computational modeling can predict the favored outcome by comparing the activation energies of the transition states leading to the different products. The pathway with the lower energy barrier is generally the kinetically favored one.

Hypothetical Data Table: Predicted Product Ratios Based on Transition State Energies

ProductCorresponding Transition StateRelative Energy (kcal/mol)Predicted Product Ratio
Regioisomer 1 TS1[No Data Available][No Data Available]
Regioisomer 2 TS2[No Data Available][No Data Available]
Stereoisomer (R) TS_R[No Data Available][No Data Available]
Stereoisomer (S) TS_S[No Data Available][No Data Available]

This table demonstrates how computational results would be presented to predict selectivity. No such predictive data for this compound is currently available.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical calculations are excellent for detailing reaction mechanisms, molecular dynamics (MD) simulations are better suited for understanding how a molecule behaves over time, particularly in a solution. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and the influence of the surrounding solvent.

For this compound, MD simulations could reveal:

Conformational Preferences: The molecule has several rotatable bonds, and MD simulations would show which three-dimensional shapes (conformers) are most stable and frequently adopted.

Solvent Structuring: The simulations would illustrate how solvent molecules arrange themselves around the solute, which can significantly impact reactivity. For instance, the accessibility of reactive sites might be hindered or enhanced by the solvent shell.

Dynamical Behavior: MD provides a time-resolved view of the molecule's motions, including vibrations, rotations, and larger conformational changes.

Hypothetical Data Table: Key Conformational Dihedrals and Solvent Accessible Surface Area

Dihedral AngleAverage Value (degrees)Predominant Conformer(s)Solvent Accessible Surface Area (Ų) of Reactive Sites
C-C-O-C[No Data Available][No Data Available][No Data Available]
Br-C-C-O[No Data Available][No Data Available][No Data Available]

This table is a representation of the data that could be extracted from molecular dynamics simulations. No specific simulation results for this compound were found.

Green Chemistry Principles in the Synthesis and Transformation of 1 2 Bromo 1 Methoxyethyl 3 Chlorobenzene

Sustainable Synthetic Methodologies

Sustainable synthetic methodologies aim to reduce the environmental impact of chemical processes by focusing on the use of safer solvents and reaction conditions.

Water : As a solvent, water is non-flammable, non-toxic, and readily available. Its use in the bromination of aromatic compounds has been explored as a greener alternative to conventional solvents. For instance, an aqueous AlBr3-Br2 system has been shown to be an effective and inexpensive brominating agent, simplifying the separation of products and catalysts. The synthesis of aryl ethers, a key structural feature of the target molecule, has also been achieved in water under mild, metal-free conditions, avoiding the need for expensive catalysts and high temperatures. organic-chemistry.orgorganic-chemistry.org

Ionic Liquids (ILs) : ILs are salts with low melting points that have gained attention as green solvents due to their low vapor pressure and non-flammability. frontiersin.org They have been utilized in the synthesis of 2-aminobenzoxazoles, where they not only act as the reaction medium but also enhance reaction efficiency and product yield. frontiersin.org In the context of synthesizing 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene, ILs could potentially be used in the etherification or bromination steps to improve reaction conditions and recyclability of the solvent.

Polyethylene Glycol (PEG) : PEG is a non-toxic, biodegradable, and inexpensive polymer that can be used as a green reaction medium. It has been employed as a phase-transfer catalyst in the O-methylation of phenolic compounds, a reaction relevant to the methoxy (B1213986) group in the target molecule. nih.gov A green, one-step synthesis of isoeugenol methyl ether utilized dimethyl carbonate (DMC) as a methylating agent with PEG as a phase-transfer catalyst, resulting in a high yield and an environmentally friendly process. nih.gov

Table 1: Comparison of Benign Solvents for Aromatic Compound Synthesis

SolventKey AdvantagesPotential Application for this compound Synthesis
Water Non-toxic, non-flammable, readily available, simplifies product separation. Bromination of the aromatic ring, formation of the ether linkage. organic-chemistry.orgorganic-chemistry.org
Ionic Liquids Low vapor pressure, non-flammable, potential for catalyst recycling. frontiersin.orgEtherification and bromination steps. frontiersin.org
Polyethylene Glycol Non-toxic, biodegradable, inexpensive, acts as a phase-transfer catalyst. nih.govO-methylation to introduce the methoxy group. nih.gov

Conducting reactions without a solvent minimizes waste and simplifies purification processes.

Microwave Irradiation : Microwave-assisted synthesis is an energy-efficient method that can often be performed under solvent-free conditions. orgchemres.org An efficient tandem synthesis of alkyl aryl ethers has been developed using microwave irradiation and solvent-free conditions on potassium carbonate as a solid base. orgchemres.org This approach is rapid and has the potential for industrial applications. orgchemres.org

Solid-State Reactions : Grinding solid reactants together can initiate reactions without the need for a solvent. A procedure for Williamson ether synthesis involves vigorously grinding an alcohol with a solid base like potassium hydroxide, followed by the addition of other reagents. orgchemres.org Similarly, solvent-free bromination of aromatic compounds can be achieved by generating molecular bromine in situ from solid reactants. researchgate.net This method is beneficial as it avoids heating and simplifies product purification. researchgate.net

Catalysis in Green Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, which facilitates their separation and reuse, a key principle of green chemistry. pearson.com For the synthesis of styrene (B11656), a structural component related to the target molecule, a novel redox catalyst with a potassium ferrite surface and a mixed calcium manganese oxide core has been developed. techbriefs.com This catalyst significantly increases the yield of styrene manufacturing while reducing energy consumption and carbon dioxide emissions. techbriefs.com In the context of halohydrin formation, which is a potential pathway to the bromo-methoxyethyl group, solid heterogeneous catalysts can be employed. juliethahn.comchemistryconnected.com

Organocatalysis : This form of catalysis uses small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic and expensive metals. wikipedia.org Organocatalysis offers a powerful tool for asymmetric synthesis, which is relevant for producing enantiomerically pure forms of chiral molecules like this compound. wikipedia.orgyoutube.com Chiral organocatalysts, such as proline, can be used in various reactions like aldol and Michael additions to create specific stereoisomers with high selectivity. youtube.comnih.gov The development of organocatalysis has provided greener alternatives for the enantioselective construction of C-C, C-N, and C-O bonds. researchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions with high specificity and selectivity under mild conditions.

Enzyme Catalysis : Enzymes are highly efficient and selective catalysts that operate in aqueous environments at ambient temperature and pressure. youtube.com For the synthesis of chiral molecules, biocatalysis offers a green and sustainable approach. nih.gov For instance, FAD-dependent monooxygenases have been used for the site- and enantioselective oxidative dearomatization of phenols, a transformation that rapidly builds molecular complexity. scispace.comnih.gov While direct biocatalytic routes to this compound are not established, enzymes could potentially be engineered or discovered for the enantioselective introduction of the bromo and methoxy groups. The use of biocatalysts is a promising area of research for the synthesis of enantioenriched atropisomeric compounds, which share the characteristic of restricted rotation with some chiral molecules. nih.gov

Energy-Efficient Processes

Reducing energy consumption is a cornerstone of green chemistry, leading to lower costs and a smaller carbon footprint.

Microwave-Assisted Synthesis : As mentioned earlier, microwave irradiation can significantly reduce reaction times and enhance yields, leading to more energy-efficient processes. nih.gov It has been successfully applied to a variety of organic syntheses, including the formation of heterocyclic compounds in multicomponent reactions. nih.govbeilstein-journals.org The application of microwave heating can lead to higher atom economy, reduced waste, and simpler purification compared to conventional heating methods. nih.gov

Continuous Flow Chemistry : Continuous flow reactors offer several advantages over traditional batch processing, including improved heat transfer, enhanced safety, and the potential for automation and process intensification. nih.gov A safe and straightforward protocol for bromination in continuous flow has been developed where hazardous molecular bromine is generated in situ and immediately consumed in the reaction, minimizing risks associated with handling this toxic reagent. nih.gov This approach could be adapted for the synthesis of this compound to improve safety and efficiency.

Table 2: Summary of Green Chemistry Approaches and Their Potential Benefits

Green Chemistry PrincipleApproachPotential Benefits for this compound Synthesis
Sustainable Synthetic Methodologies Use of benign solvents (water, ILs, PEG)Reduced toxicity, improved safety, easier product separation. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgnih.gov
Solvent-free conditionsMinimized waste, simplified purification, reduced environmental impact. orgchemres.orgresearchgate.net
Catalysis in Green Synthesis Eco-friendly catalysts (heterogeneous, organocatalysts)Catalyst recyclability, avoidance of toxic metals, potential for asymmetric synthesis. techbriefs.comjuliethahn.comchemistryconnected.comwikipedia.orgyoutube.comnih.govresearchgate.net
BiocatalysisHigh enantioselectivity, mild reaction conditions, use of renewable resources. youtube.comnih.govscispace.comnih.gov
Energy-Efficient Processes Microwave-assisted synthesisReduced reaction times, increased yields, lower energy consumption. nih.govbeilstein-journals.org
Continuous flow chemistryEnhanced safety, improved process control, potential for scale-up. nih.gov

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govbeilstein-journals.org This technique is particularly effective in multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation. nih.gov

For a hypothetical synthesis of a derivative from this compound, a microwave-assisted approach could be employed. For instance, in a substitution reaction involving the bromo- group, microwave heating could accelerate the reaction rate significantly.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Heterocycle Formation

Parameter Conventional Heating Microwave Irradiation
Reaction Time 8-12 hours 5-15 minutes
Energy Source Oil Bath Microwave Reactor
Solvent Volume High Low / Solvent-free
Typical Yield 60-75% 85-95%

| Byproduct Formation | Moderate | Minimized |

This table is illustrative and based on general findings for microwave-assisted synthesis of heterocyclic compounds. nih.govmdpi.com

The key advantages stem from the direct and efficient energy transfer to the solvent and reactants, creating localized superheating that is not achievable with conventional methods. mdpi.com

Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. youtube.comumb.edu This collapse generates localized hotspots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net

This technique is especially beneficial for heterogeneous reactions, such as those involving metal catalysts, which could be part of the synthetic pathway for precursors to this compound. For example, if a solid-phase catalyst is used for the chlorination or bromination of the aromatic ring, ultrasound can continuously clean and activate the catalyst surface, leading to improved efficiency and higher yields. youtube.comnih.gov

Key benefits of sonochemistry include:

Increased reaction rates: Cavitational collapse provides the energy to overcome activation barriers. youtube.com

Enhanced mass transport: The microjets created by bubble collapse improve mixing at the microscopic level.

Use of milder conditions: Reactions that typically require high temperatures and pressures can often be conducted at or near ambient conditions. nih.gov

Catalyst-free reactions: In some cases, the high energy from cavitation can eliminate the need for a catalyst altogether. researchgate.net

Photo-Induced Organic Synthesis

Photo-induced reactions use light as an energy source to drive chemical transformations. These reactions often proceed through radical or excited-state pathways that are inaccessible through thermal methods. By using specific wavelengths of light, it is possible to achieve high selectivity for desired products. acs.org

In the context of this compound, photochemical methods could potentially be applied in several ways:

Radical Reactions: The carbon-bromine bond is susceptible to homolytic cleavage under UV irradiation, which could initiate radical-based substitution or addition reactions on the ethyl side chain.

Photoinduced Electron Transfer (PET): PET processes can generate radical ions, opening up unique reaction pathways for functionalizing either the aromatic ring or the side chain. acs.org

The primary green advantage of photochemistry is the use of "clean" energy (photons) to drive reactions, often at ambient temperatures, thereby reducing the energy consumption associated with thermal processes.

Electro-Organic Synthesis as a Sustainable Approach

Electro-organic synthesis employs electrical current to drive oxidation and reduction reactions, replacing conventional chemical reagents with electrons. This approach is inherently green as it minimizes the use of stoichiometric oxidants or reductants, which often contain heavy metals or are hazardous. acs.org

For a molecule like this compound, electrosynthesis could be relevant in two key areas:

Synthesis of Precursors: The chlorobenzene (B131634) moiety could be synthesized via electrochemical chlorination of benzene (B151609) or a related precursor, offering a controlled and reagent-free method for halogenation. acs.org

Transformation: The carbon-bromine bond could be selectively reduced via an electrochemical process, converting the bromoethyl group to an ethyl group without the need for chemical reducing agents like tributyltin hydride. google.com This method avoids the formation of toxic and difficult-to-separate byproducts.

Atom Economy and Waste Minimization Strategies

A core tenet of green chemistry is the design of processes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.orgwikipedia.org This is coupled with broader strategies to minimize waste throughout a product's lifecycle. researchgate.net

Reduction of Byproducts and Hazardous Substances Generation

Strategies to reduce byproducts include:

Use of Catalysts: Employing shape-selective catalysts (e.g., zeolites) can direct the substitution to the desired position, increasing selectivity and minimizing isomer formation. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled.

Process Optimization: Careful control of reaction conditions (temperature, pressure, solvent) can favor the formation of the desired product.

Alternative Reaction Pathways: Designing a synthesis that builds the molecule in a sequence that avoids problematic substitution steps can be highly effective. For example, performing a Friedel-Crafts acylation followed by reduction can prevent the carbocation rearrangements often seen in direct alkylations. libretexts.orglibretexts.org

Table 2: Atom Economy Calculation for a Hypothetical Wittig Reaction

Reactants Formula Weight ( g/mol ) Product Formula Weight ( g/mol )
Aldehyde (C8H7ClO) 154.6 Alkene (C10H10) 130.2
Ylide (C19H18P) 277.3 Triphenylphosphine oxide 278.3

| Total Reactant MW | 431.9 | Desired Product MW | 130.2 |

Atom Economy = (MW of Desired Product / Total MW of Reactants) x 100% = (130.2 / 431.9) x 100% = 30.1%

This table illustrates the poor atom economy of a common reaction type (Wittig), where a significant portion of the reactant mass ends up in a byproduct (triphenylphosphine oxide). rsc.org Addition reactions, in contrast, have a 100% theoretical atom economy. jocpr.com

Design for Degradation and Circularity

The principle of "Design for Degradation" mandates that chemical products should be designed to break down into innocuous substances after their useful life, preventing persistence in the environment. reagent.co.uk Organohalogen compounds are often persistent and can bioaccumulate, posing long-term environmental risks. nih.govnih.gov

Designing this compound for degradation would involve incorporating chemical features that are susceptible to environmental degradation mechanisms such as hydrolysis, photodegradation, or biodegradation. reagent.co.uk For instance, certain functional groups can be targeted by microbial enzymes. nih.gov The presence of halogen atoms, however, often makes biodegradation more difficult. nih.gov

Circularity in the chemical industry aims to move from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible. pharmamanufacturing.com For a specialty chemical like this, circularity could involve:

Using Renewable Feedstocks: Sourcing starting materials from bio-based sources rather than depleting petrochemicals. altlaboratories.com

Catalyst Recovery and Reuse: Implementing processes to efficiently recover and reuse catalysts, reducing waste and cost.

Upcycling of Waste: Structurally related waste streams, such as waste polystyrene, can be chemically modified and upcycled into new functional materials, demonstrating a circular approach to polymer waste. researchgate.netnih.gov

By integrating these green chemistry principles, the synthesis and transformation of this compound can be guided toward greater sustainability, minimizing environmental impact while enhancing process efficiency.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling . A two-step approach is effective:

Etherification : React 3-chlorophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the methoxyethyl intermediate.

Bromination : Introduce bromine at the ethyl chain using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Monitor purity via TLC or GC-MS to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons (3-chloro substitution): δ 7.2–7.4 ppm (multiplet).
    • Methoxy group (-OCH₃): δ 3.3 ppm (singlet).
    • Ethyl chain protons: δ 3.8–4.2 ppm (split due to Br and Cl coupling) .
  • ¹³C NMR :
    • Quaternary carbons (Br and Cl positions): 125–135 ppm.
    • Methoxy carbon: ~55 ppm.
  • IR :
    • C-Br stretch: ~600 cm⁻¹.
    • C-O-C (ether): ~1100 cm⁻¹.
      Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential for handling this compound in academic laboratories?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for structurally complex brominated aromatics?

Methodological Answer:

  • 2D NMR Techniques :
    • COSY : Identify coupling between adjacent protons (e.g., ethyl chain protons).
    • HSQC : Correlate ¹H and ¹³C signals to assign ambiguous peaks.
  • Computational Validation :
    • Use density functional theory (DFT) to simulate NMR spectra (Gaussian, ORCA). Compare experimental vs. calculated shifts for accuracy .
  • Isotopic Labeling : Introduce deuterium at reactive sites to simplify splitting patterns.

Q. What strategies improve regioselectivity during the synthesis of multi-substituted bromo-chloro aromatics?

Methodological Answer:

  • Directing Groups :
    • Introduce methoxy (-OCH₃) first to direct bromination to the para position.
    • Use protective groups (e.g., silyl ethers) to block undesired substitution sites.
  • Catalytic Control :
    • Employ Pd-catalyzed C-H activation for selective functionalization.
    • Optimize ligand steric bulk (e.g., BrettPhos) to favor mono-substitution .

Q. How does steric hindrance from the methoxy group impact the reactivity of the bromoethyl chain in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methoxy group at position 1 reduces accessibility to the bromine atom, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Mitigation Strategies :
    • Use bulky ligands (XPhos) to stabilize transition states.
    • Increase reaction temperature (100–120°C) to overcome kinetic barriers.
    • Pre-activate the bromine site via transmetalation with Zn or Mg .

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